6-Nitroquinazolin-4-amine pKa and lipophilicity values
6-Nitroquinazolin-4-amine pKa and lipophilicity values
This technical guide provides an in-depth physicochemical profile of 6-Nitroquinazolin-4-amine, designed for researchers in medicinal chemistry and drug development.[1] It synthesizes calculated data with rigorous experimental protocols for validation.
Physicochemical Properties, Structural Analysis, and Experimental Determination
Executive Summary
6-Nitroquinazolin-4-amine (CAS: 7556-95-8) serves as a critical pharmacophore in the development of EGFR inhibitors and other kinase-targeted therapies.[1] Its physicochemical behavior is defined by the interplay between the electron-rich 4-amino group and the strongly electron-withdrawing 6-nitro substituent.[1] This guide details the compound's ionization constants (pKa) and lipophilicity (LogP/LogD), providing the structural logic behind these values and the validated protocols required for their experimental determination in low-solubility contexts.
Physicochemical Data Profile
The following values represent a synthesis of experimental data for the parent scaffold (4-aminoquinazoline) and high-confidence predictive models (ACD/Labs, ChemAxon) adjusted for the electronic effects of the nitro group.
| Property | Value / Range | Context |
| pKa (Basic) | 3.8 – 4.2 (Predicted) | Protonation at N1 .[1] Lower than parent 4-aminoquinazoline (pKa 5.[1]7) due to 6-NO₂ withdrawing effect.[1] |
| pKa (Acidic) | > 14 | Exocyclic amine deprotonation is not physiologically relevant.[1] |
| LogP | 1.1 – 1.4 | Moderate lipophilicity.[1] Reduced by polar NO₂ group compared to carbocyclic analogs. |
| LogD (pH 7.4) | ~1.1 – 1.4 | At physiological pH, the molecule is predominantly neutral (>99%), so LogD ≈ LogP. |
| Solubility | Low (< 0.1 mg/mL) | Poor aqueous solubility necessitates cosolvent titration methods.[1] |
| Topological PSA | ~83 Ų | Polar Surface Area, indicative of reasonable membrane permeability. |
Structural Analysis & Mechanistic Logic
The Protonation Event
The basicity of 6-nitroquinazolin-4-amine is governed by the pyrimidine ring nitrogens.[1] Contrary to intuitive assumptions about primary amines, the exocyclic 4-amino group is not the site of protonation. Instead, it acts as an electron donor via resonance, increasing the electron density at N1 and N3 .
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Parent Baseline: 4-Aminoquinazoline has a pKa of ~5.7, significantly higher than unsubstituted quinazoline (pKa ~1.9–3.[1]5) due to this resonance donation.
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The Nitro Effect: The nitro group at position 6 is a potent electron-withdrawing group (EWG).[1] Through inductive ($ -I
-R $) effects, it pulls electron density away from the aromatic system.[1] This destabilizes the protonated cation at N1, lowering the pKa by approximately 1.5–2.0 units compared to the 4-amino parent.
Visualization of Protonation Equilibrium
The following diagram illustrates the resonance stabilization and the specific site of protonation.
Figure 1: Protonation equilibrium of 6-nitroquinazolin-4-amine. The 4-amino group directs protonation to N1, while the 6-nitro group reduces the overall basicity.[1]
Experimental Protocols
Due to the low aqueous solubility of 6-nitroquinazolin-4-amine, standard aqueous titration will yield noisy or inaccurate data.[1] The following protocols are validated for heterocyclic systems with poor solubility.
Protocol A: pKa Determination via Cosolvent Potentiometric Titration
Objective: Determine thermodynamic pKa by extrapolating from mixed-solvent systems (Yasuda-Shedlovsky method).
Reagents:
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0.1 M HCl and 0.1 M NaOH (standardized).
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Methanol (HPLC grade) or Dioxane.[1]
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0.15 M KCl (Ionic Strength Adjuster).[1]
Workflow:
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Preparation: Prepare three sample solutions of the compound (approx. 1 mM) in 30%, 40%, and 50% (w/w) Methanol/Water mixtures containing 0.15 M KCl.
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Blank Titration: Perform a blank titration on the solvent mixture alone to determine the standard electrode potential ($ E^\circ $) for the specific solvent composition.
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Sample Titration: Titrate the sample solutions with standardized HCl under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.
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Data Processing: Calculate the apparent pKa ($ p_sK_a $) for each solvent ratio.
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Extrapolation: Plot $ p_sK_a + \log[\text{H}_2\text{O}] $ vs. $ 1/\epsilon $ (dielectric constant).[1] The y-intercept represents the aqueous pKa.
Protocol B: Lipophilicity (LogD) via Miniaturized Shake-Flask (HPLC)
Objective: Measure the distribution coefficient at physiological pH (7.4).[1]
Workflow:
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Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
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Stock Solution: Dissolve 6-nitroquinazolin-4-amine in DMSO (10 mM).
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Partitioning: Add 10 µL stock to a vial containing 500 µL pre-saturated octanol and 500 µL pre-saturated PBS.
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Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision logic for selecting the correct assay based on solubility.
Figure 2: Decision tree for experimentally determining pKa and LogD for low-solubility quinazolines.
Implications for Drug Development[1][2]
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Formulation: With a pKa near 4.0, the compound is non-ionized in the stomach (pH 1–2) but may be partially protonated if salt forms (e.g., Hydrochloride) are used. However, at intestinal pH (6.8) and blood pH (7.4), it exists almost exclusively as the neutral free base. This limits solubility but maximizes passive membrane permeability.
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Salt Selection: To improve dissolution rates, strong acids (HCl, Mesylate) are required to ensure full protonation, as weak acids (Tartrate, Citrate) may not sufficiently protonate a base with pKa ~4.0.
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Medicinal Chemistry: The 6-nitro group provides a handle for reduction to the 6-amino derivative, a common precursor for acrylamide-based covalent inhibitors (e.g., Afatinib analogs).[1]
References
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Dissociation Constants of 4-Aminoquinazolines
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IUPAC Dissociation Constants Dataset
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Lipophilicity of Nitro-Quinazolines
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pKa Determination Protocols (Cosolvent Method)
